molecular formula C10H14S2 B14746254 Disulfide, 1,1-dimethylethyl phenyl CAS No. 2943-20-6

Disulfide, 1,1-dimethylethyl phenyl

Cat. No.: B14746254
CAS No.: 2943-20-6
M. Wt: 198.4 g/mol
InChI Key: KGYZTVHXXZFMPA-UHFFFAOYSA-N
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Description

Chemical Name: (1-Methylethyl)(1,1-dimethylethyl) disulfide CAS No.: 43022-60-2 Structure: A disulfide compound with branched alkyl substituents—an isopropyl (1-methylethyl) group and a tert-butyl (1,1-dimethylethyl) group attached to a sulfur-sulfur (S–S) bond.

Properties

CAS No.

2943-20-6

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

(tert-butyldisulfanyl)benzene

InChI

InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KGYZTVHXXZFMPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .

Industrial Production Methods

Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .

Comparison with Similar Compounds

Comparison with Similar Disulfide Compounds

Structural and Functional Comparisons

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(1-Methylethyl)(1,1-dimethylethyl) disulfide 43022-60-2 Isopropyl + tert-butyl C₇H₁₆S₂ 164.33 Industrial synthesis, potential flavoring
Bis(1-methylethyl) disulfide 4253-89-8 Two isopropyl groups C₆H₁₄S₂ 150.30 Chemical intermediates, rubber additives
Dimethyl disulfide 624-92-0 Two methyl groups C₂H₆S₂ 94.20 Food flavoring, pesticides
Diphenyl disulfide 882-33-7 Two phenyl groups C₁₂H₁₀S₂ 218.34 Polymer stabilizers, lubricant additives
Bis(4-aminophenyl) disulfide dihydrochloride N/A Two 4-aminophenyl groups C₁₂H₁₄Cl₂N₂S₂ 333.29 Pharmaceutical research

Key Differences in Properties and Toxicity

Volatility and Reactivity :
  • Aromatic vs. Alkyl Substituents : Diphenyl disulfide (aromatic) exhibits higher thermal stability and environmental persistence than alkyl disulfides, making it suitable for high-temperature industrial applications .
Toxicity Profiles :
  • Dimethyl Disulfide (Surrogate): Causes respiratory irritation (NOAEL: 1.7 mg/m³), skin sensitization, and ocular damage in animal studies . Used as a conservative surrogate for the target compound due to structural similarity.
  • Acute toxicity in rodents (LD₅₀: >2000 mg/kg) suggests low oral hazard .

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